Cas no 54041-93-9 (Piperazine, 1-[(4-methoxyphenyl)phenylmethyl]-)

Piperazine, 1-[(4-methoxyphenyl)phenylmethyl]- structure
54041-93-9 structure
Product Name:Piperazine, 1-[(4-methoxyphenyl)phenylmethyl]-
CAS No:54041-93-9
MF:C18H22N2O
MW:282.380084514618
CID:355713
PubChem ID:3149816
Update Time:2025-04-19

Piperazine, 1-[(4-methoxyphenyl)phenylmethyl]- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[(4-methoxyphenyl)phenylmethyl]-
    • 1-[(4-methoxyphenyl)-phenylmethyl]piperazine
    • 1-[(4-Methoxyphenyl)-phenylmethyl]-piperazine
    • QEBOYBVMAZLNLX-UHFFFAOYSA-N
    • SCHEMBL1741596
    • 54041-93-9
    • 1-[(4-Methoxy-phenyl)-phenyl-methyl]-piperazine
    • 4-METHOXY-1-(PHENYLPIPERAZINYLMETHYL)BENZENE
    • DTXSID20389905
    • AKOS003587305
    • 1-((4-Methoxyphenyl)(phenyl)methyl)piperazine
    • HMS1704N07
    • 1-[(4-methoxyphenyl)(phenyl)methyl]piperazine
    • AR3980
    • Inchi: 1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3
    • InChI Key: QEBOYBVMAZLNLX-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C(C1C=CC=CC=1)N1CCNCC1

Computed Properties

  • Exact Mass: 282.17336
  • Monoisotopic Mass: 282.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 24.5Ų

Experimental Properties

  • PSA: 24.5

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